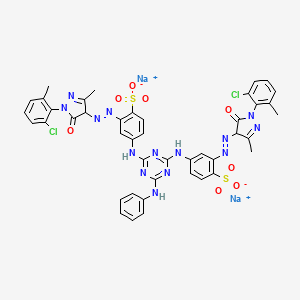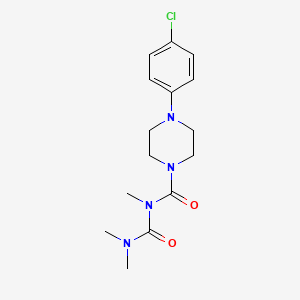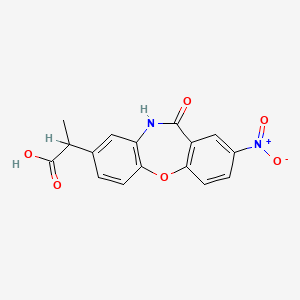
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a complex organic compound belonging to the dibenzoxazepine family. This compound is notable for its unique tricyclic structure, which includes an oxazepine ring fused with two benzene rings. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction time and improves yields .
Another approach involves the use of copper-catalyzed reactions, where 2-halophenols react with 2-(2-halophenyl)-1H-indoles in a one-pot synthesis. This method leverages the efficiency of copper catalysis to form the desired oxazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its unique chemical structure makes it a candidate for developing new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with receptors and ion channels, modulating pain and inflammation responses .
Comparación Con Compuestos Similares
Similar Compounds
10,11-Dihydro-11-oxodibenz(b,f)oxepinacetic acid: Another member of the dibenzoxazepine family with similar anti-inflammatory properties.
2-(8-methyl-10,11-dihydro-11-oxodibenz(b,f)oxepin-2-yl)propionic acid: A non-steroidal anti-inflammatory drug with potent antipyretic activity.
Uniqueness
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid stands out due to its specific substitution pattern and the presence of a nitro group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
109790-30-9 |
|---|---|
Fórmula molecular |
C16H12N2O6 |
Peso molecular |
328.28 g/mol |
Nombre IUPAC |
2-(8-nitro-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H12N2O6/c1-8(16(20)21)9-2-4-14-12(6-9)17-15(19)11-7-10(18(22)23)3-5-13(11)24-14/h2-8H,1H3,(H,17,19)(H,20,21) |
Clave InChI |
XVNNUQVAMNIJET-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)

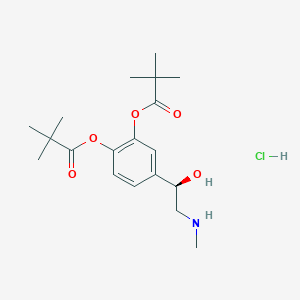
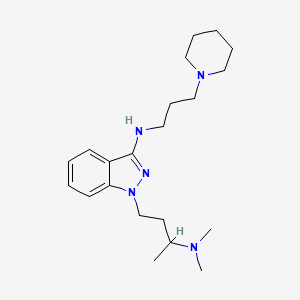
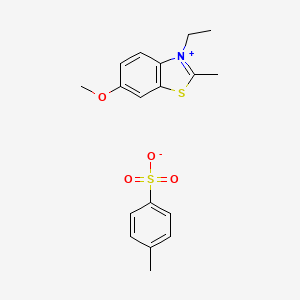

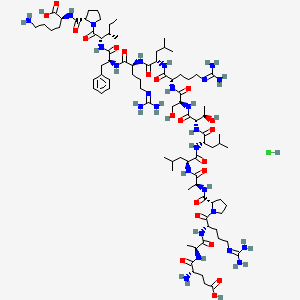

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
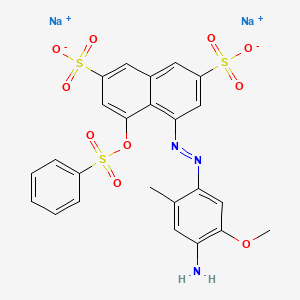
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

